Cyanomethyl 5-bromofuran-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4BrNO3 |
|---|---|
Molecular Weight |
230.02 g/mol |
IUPAC Name |
cyanomethyl 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C7H4BrNO3/c8-6-2-1-5(12-6)7(10)11-4-3-9/h1-2H,4H2 |
InChI Key |
BRVMPWQITOCHHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)OCC#N |
Origin of Product |
United States |
Transformational Chemistry and Reactivity of Cyanomethyl 5 Bromofuran 2 Carboxylate
Transformations Involving the Bromine Substituent at C5
The carbon-bromine bond at the C5 position is the most versatile site for synthetic transformations on the molecule, serving as a handle for functional group interconversions and, most importantly, for the formation of new carbon-carbon bonds.
The bromine atom at C5 can be replaced by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is viable because the furan (B31954) ring is "activated" by the electron-withdrawing cyanomethyl ester group at the C2 position. The ester group helps to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack. nih.gov This stabilization is crucial for the reaction to proceed.
Common nucleophiles for this transformation include alkoxides, thiolates, and amines. The reactivity order for leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of SN1 and SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen. youtube.com
Table 1: Examples of Nucleophilic Aromatic Substitution on Activated Furan Systems
| Nucleophile | Leaving Group | Product Type | Reference |
| Methoxide (CH₃O⁻) | -Br | 5-Methoxyfuran derivative | nih.gov |
| Thiophenolate (PhS⁻) | -Br | 5-(Phenylthio)furan derivative | nih.gov |
| Ammonia (NH₃) | -Br | 5-Aminofuran derivative | youtube.com |
The C5-Br bond is an ideal precursor for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. mdpi.com These reactions allow for the precise and efficient construction of new C-C bonds.
Cyanation: The bromo group can be substituted with a cyanide group using palladium catalysis. This reaction typically employs a cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]), which is a less toxic alternative to simple cyanide salts. organic-chemistry.org The resulting 5-cyanofuran derivative is a valuable intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine. nih.govrsc.org
Alkynylation: The Sonogashira coupling allows for the formation of a C(sp)-C(sp²) bond by reacting the 5-bromofuran with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. rsc.org This reaction provides access to 5-alkynylfuran derivatives, which are important structural motifs in various functional materials and biologically active molecules.
Alkylation: The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds by reacting the 5-bromofuran with an organoboron reagent (e.g., a boronic acid or ester) under basic conditions with a palladium catalyst. libretexts.orgwikipedia.org This allows for the introduction of a wide range of alkyl, vinyl, or aryl groups at the C5 position. Similarly, the Stille coupling utilizes organotin reagents for the same purpose. harvard.edu Nickel catalysts are also increasingly used for these transformations, often providing complementary reactivity. beilstein-journals.orgrsc.org
Table 2: Overview of Metal-Catalyzed C-C Bond Forming Reactions on 5-Bromofuran-2-carboxylates
| Reaction Name | Coupling Partner | Metal Catalyst | Key Product Feature | Reference(s) |
| Cyanation | K₄[Fe(CN)₆] | Palladium | 5-Cyano group | organic-chemistry.orgnih.gov |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Palladium/Copper | 5-Alkynyl group | rsc.org |
| Suzuki-Miyaura Coupling | Boronic Acid (R-B(OH)₂) | Palladium or Nickel | 5-Aryl or 5-Alkyl group | libretexts.orgwikipedia.orgrsc.org |
| Stille Coupling | Organostannane (R-SnBu₃) | Palladium | 5-Aryl or 5-Alkyl group | harvard.edu |
The bromine substituent can be removed (hydrodehalogenation) or used in coupling reactions under reductive conditions.
Reductive Dehalogenation: The C-Br bond can be cleaved and replaced with a hydrogen atom using various reducing agents. Catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or transfer hydrogenation can achieve this transformation, yielding the corresponding debrominated furan carboxylate.
Homocoupling: A particularly useful transformation is the palladium-catalyzed reductive homocoupling of 5-bromofuran-2-carboxylates. This reaction joins two molecules of the starting material at the C5 position to form a [2,2']bifuranyl-5,5'-dicarboxylate structure. researchgate.netdntb.gov.ua Environmentally benign protocols have been developed that use alcohols as both the solvent and the reductant, offering a cost-effective route to valuable bifuran monomers, which are precursors to bio-based polymers. researchgate.net The catalytic cycle typically involves the oxidative addition of the C-Br bond to a Pd(0) species. researchgate.net
Electrochemical Transformations at the Bromine Center
The bromine atom at the C5 position of the furan ring in Cyanomethyl 5-bromofuran-2-carboxylate represents a key site for electrochemical transformations. Electrochemical methods offer a pathway to generate reactive intermediates from the carbon-bromine bond, leading to reduction, coupling, or functionalization reactions. The reactivity is largely dictated by the electrochemical potential applied and the composition of the electrolysis medium.
Electrochemical reduction of halogenated aromatic and heteroaromatic compounds typically proceeds via the transfer of electrons to the C-Br bond, leading to its cleavage and the formation of a radical anion or an aryl radical and a bromide anion. For brominated furan derivatives, this process can be utilized for debromination or for the formation of new carbon-carbon or carbon-heteroatom bonds if a suitable electrophile or coupling partner is present in the reaction mixture.
While direct electrochemical studies on this compound are not extensively detailed, the behavior of related brominated heterocycles provides significant insight. For instance, the electrochemical reduction of 2-bromo-carboxamides has been shown to involve the generation of reactive bases. rsc.org Similarly, the electrochemical reduction of brominated benzofurans at a glassy carbon electrode has been investigated, demonstrating that the C-Br bond is susceptible to electrochemical cleavage. researchgate.net The precise potential required for the reduction of the C5-Br bond in this compound would be influenced by the electron-withdrawing nature of the carboxylate group at the C2 position.
Conversely, electrochemical processes can also generate bromine species for electrophilic substitution. The electrolysis of bromide salts can produce Br2, which can then react with aromatic systems. clockss.org In systems with controlled bromide ion concentration and solvent composition, regioselective bromination or addition reactions can be achieved. clockss.org For example, the electrolysis of benzofuran (B130515) in the presence of ammonium (B1175870) bromide (NH4Br) can lead to regioselective substitution at the C5-position, demonstrating the ability to manipulate reactivity at specific sites on the furan ring system through electrochemical means. clockss.org This suggests that under oxidative electrochemical conditions, further bromination of the furan ring could be possible, although the existing bromine atom and ester group would influence the regioselectivity of such a reaction.
Table 1: Regioselective Electro-bromination of Benzofuran
| Entry | Electrolysis Medium | Bromide Salt | Product(s) | Outcome | Reference |
| 1 | AcOH/H2O (100/1) | NH4Br | 5-Bromobenzofuran | C5-Substitution | clockss.org |
| 2 | AcOH/H2O (100/1), 4 F/mol | NH4Br | 5,7-Dibromobenzofuran | C5, C7-Disubstitution | clockss.org |
| 3 | CH2Cl2/H2O (1/1) | NaBr or NH4Br | 2,3-Dibromo-2,3-dihydrobenzofuran | Addition to C2-C3 bond | clockss.org |
| 4 | AcOH/H2O (10/1) | NH4Br | 2,3-Dibromo-2,3-dihydrobenzofuran | Addition to C2-C3 bond | clockss.org |
This interactive table summarizes the conditions for the regioselective electrochemical bromination of benzofuran, a related heterocyclic system, illustrating how solvent and electrolyte choice can direct the reaction towards either substitution or addition. clockss.org
Chemical Modifications of the Cyanomethyl Ester Functionality
The cyanomethyl ester group presents multiple avenues for chemical modification, encompassing reactions at the ester carbonyl, the alpha-protons of the cyanomethyl group, and the nitrile moiety.
Hydrolysis and Transesterification Reactions of the Ester Group
The ester linkage in this compound is susceptible to cleavage via hydrolysis and transesterification, typical reactions of carboxylic acid esters. These transformations are generally catalyzed by acids or bases. youtube.com
Hydrolysis: Base-catalyzed hydrolysis, or saponification, is a common method for cleaving esters. thieme-connect.de Treatment of the compound with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, would lead to the formation of the corresponding 5-bromofuran-2-carboxylate salt. Subsequent acidification would then yield 5-bromofuran-2-carboxylic acid. The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. youtube.comthieme-connect.de The cyanomethyl group would be released as hydroxyacetonitrile (glycolonitrile), which is unstable and may decompose. The choice of base and reaction conditions, such as temperature and solvent (e.g., THF/methanol (B129727)/water mixtures), can be optimized to ensure complete hydrolysis while minimizing potential side reactions on the furan ring or at the bromine center. thieme-connect.de
Acid-catalyzed hydrolysis is also a viable method, typically carried out by heating the ester in an aqueous solution containing a strong acid like sulfuric acid or hydrochloric acid. This reaction is an equilibrium process and involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. youtube.com
Transesterification: Transesterification involves the reaction of the cyanomethyl ester with an alcohol in the presence of an acid or base catalyst to produce a different ester and hydroxyacetonitrile. For example, reacting this compound with methanol under acidic (e.g., H2SO4) or basic (e.g., NaOCH3) conditions would yield Methyl 5-bromofuran-2-carboxylate. This reaction is also an equilibrium-driven process, and using a large excess of the reactant alcohol can shift the equilibrium towards the desired product. The cyanomethyl group is a relatively good leaving group, which can facilitate these transformations.
Reactions Involving the Alpha-Protons of the Cyanomethyl Group
The methylene (B1212753) protons situated between the ester group and the nitrile group (the alpha-protons) are acidic and can be removed by a suitable base to form a stabilized carbanion or enolate. libretexts.orglibretexts.org The acidity of these protons is enhanced by the electron-withdrawing effects of both the adjacent ester carbonyl group and the nitrile group through induction and resonance. libretexts.org
This enolate can act as a nucleophile in various carbon-carbon bond-forming reactions:
Alkylation: The enolate can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2-type reaction to introduce an alkyl group at the alpha-position. libretexts.org This would result in the formation of a substituted cyanomethyl ester derivative.
Aldol-Type Additions: The enolate can add to the carbonyl group of aldehydes or ketones in an aldol (B89426) addition reaction, forming β-hydroxy ester derivatives. libretexts.org
Acylation: Reaction of the enolate with an acyl halide or anhydride (B1165640) would lead to acylation at the alpha-carbon, yielding a β-keto ester derivative.
The choice of base is crucial for these reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are typically used to ensure complete deprotonation without competing nucleophilic attack at the ester carbonyl. researchgate.net
Derivatization of the Nitrile Moiety (e.g., Addition Reactions, Cycloadditions)
The nitrile group (-C≡N) of the cyanomethyl ester is a versatile functional group that can undergo a variety of transformations.
Addition Reactions:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to either a carboxamide or further to a carboxylic acid. This provides a route to transform the cyanomethyl ester into a (carboxymethyl) ester or a (amidomethyl) ester.
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This would yield an aminoethyl ester derivative.
Addition of Grignard Reagents: Organometallic reagents such as Grignard reagents can add to the nitrile carbon to form an intermediate imine, which upon hydrolysis yields a ketone.
Cycloaddition Reactions: A particularly important reaction pathway for nitriles is their conversion into nitrile oxides, which are highly reactive 1,3-dipoles. The nitrile group in this compound could potentially be converted to the corresponding nitrile oxide. This can be achieved by, for example, oxidation of an intermediate aldoxime. This nitrile oxide intermediate can then readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes or alkynes. pvamu.eduresearchgate.netresearchgate.net
For instance, reacting the derived nitrile oxide with an alkene would produce a dihydro-isoxazole ring system. pvamu.eduresearchgate.net Similarly, reaction with an alkyne would yield an isoxazole (B147169) ring. researchgate.net This strategy allows for the construction of complex heterocyclic systems attached to the ester functionality. Research on the related 5-hydroxymethyl-furan-2-nitrileoxide has shown that it undergoes efficient [3+2] cycloadditions with alkenes to form 3-(2-furanyl)-4,5-dihydro-isoxazole derivatives in good yields. pvamu.eduresearchgate.net
Table 2: [3+2] Cycloaddition Reactions of 5-Hydroxymethyl-furan-2-nitrileoxide with Alkenes
| Alkene (Dipolarophile) | Product | Yield (%) | Reference |
| Styrene | 3-(5-Hydroxymethyl-furan-2-yl)-5-phenyl-4,5-dihydro-isoxazole | 84 | pvamu.edu |
| 1-Octene | 5-Hexyl-3-(5-hydroxymethyl-furan-2-yl)-4,5-dihydro-isoxazole | 71 | pvamu.edu |
| Methyl Acrylate | Methyl 3-(5-hydroxymethyl-furan-2-yl)-4,5-dihydro-isoxazole-5-carboxylate | 78 | pvamu.edu |
This interactive table presents examples of cycloaddition reactions involving a furan-nitrileoxide, illustrating a potential pathway for the derivatization of the nitrile moiety in the target compound. pvamu.edu
Chemo- and Regioselectivity in Complex Reaction Systems
This compound is a multifunctional compound, possessing several reactive sites: the C5-Br bond, the ester group, the furan ring itself, the acidic alpha-protons, and the nitrile moiety. Consequently, achieving chemo- and regioselectivity in reactions is a critical consideration. The outcome of a given reaction will depend heavily on the reagents and conditions employed.
Electrophilic Aromatic Substitution: The furan ring is an electron-rich heterocycle. However, the C2-ester group is deactivating, while the C5-bromine atom is also deactivating but ortho-, para-directing (directing to C3 and C4, though C3 is generally less reactive in furans). Further electrophilic attack (e.g., nitration, halogenation) would likely be directed to the C4 position, but harsh conditions might lead to ring-opening or other side reactions. cdnsciencepub.com
Nucleophilic Attack: There are multiple electrophilic centers. Strong, hard nucleophiles (like OH- or RO-) will preferentially attack the ester carbonyl carbon, leading to hydrolysis or transesterification. thieme-connect.de Softer nucleophiles might engage in substitution reactions at the C5 position, particularly if the reaction is catalyzed by a transition metal (e.g., in palladium-catalyzed cross-coupling reactions).
Organometallic Reactions: Reactions involving organometallic reagents must be carefully controlled. For example, a Grignard reagent could potentially add to the nitrile, add to the ester carbonyl, or undergo metal-halogen exchange with the C5-bromine. Low temperatures and specific Grignard reagents would be necessary to favor one pathway over the others. Similarly, using a strong, non-nucleophilic base like LDA at low temperatures is essential to selectively deprotonate the alpha-carbon without attacking the ester. researchgate.net
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for functionalizing aryl halides. These reactions would be expected to occur selectively at the C-Br bond, leaving the ester and nitrile functionalities intact under appropriate conditions. The use of an ester group at C2 has been shown to be compatible with palladium-catalyzed direct heteroarylation at the C5 position of bromofurans, highlighting the chemoselectivity achievable with these methods. researchgate.net
Mechanistic Elucidation and Computational Investigations of Relevant Reactions
Unraveling Reaction Pathways for Bromination and Coupling Reactions
The synthesis and functionalization of Cyanomethyl 5-bromofuran-2-carboxylate are underpinned by complex reaction mechanisms. The following subsections delve into the mechanistic models for key transformations, including radical-mediated bromination and palladium-catalyzed coupling reactions.
Mechanistic Models for Radical-Mediated Transformations
The introduction of a bromine atom at the 5-position of a furan-2-carboxylate (B1237412) derivative can be achieved through various brominating agents, with N-Bromosuccinimide (NBS) being a common choice. While electrophilic aromatic substitution is a primary pathway for the halogenation of electron-rich aromatic rings like furan (B31954), radical-mediated pathways can also play a significant role, particularly when radical initiators are present or under photochemical conditions. masterorganicchemistry.comchemistrysteps.com
A plausible radical-mediated mechanism for the bromination of a furan-2-carboxylate involves the following key steps:
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, often facilitated by light or a radical initiator, to generate a succinimidyl radical and a bromine radical (Br•). chemistrysteps.com
Propagation:
A bromine radical abstracts a hydrogen atom from the 5-position of the furan ring. This step is favored due to the formation of a resonance-stabilized furan radical intermediate. The stability of this radical is a key factor in determining the regioselectivity of the reaction. youtube.comyoutube.com
The resulting furan radical then reacts with a molecule of molecular bromine (Br₂), which is present in low concentrations from the reaction of HBr with NBS, to yield the 5-bromo-furan product and a new bromine radical, which continues the chain reaction. chemistrysteps.com
Termination: The reaction is terminated by the combination of any two radical species.
The regioselectivity for bromination at the 5-position (alpha to the oxygen and adjacent to the ester) over other positions can be attributed to the superior stability of the radical intermediate formed. The unpaired electron at the 5-position can be delocalized over the furan ring and the carboxylate group, leading to a more stable intermediate compared to the radical formed by hydrogen abstraction at other positions.
Table 1: Proposed Steps in the Radical-Mediated Bromination of a Furan-2-carboxylate
| Step | Description | Reactants | Intermediates/Products |
| Initiation | Homolytic cleavage of NBS to form radicals. | N-Bromosuccinimide (NBS) | Succinimidyl radical, Bromine radical (Br•) |
| Propagation 1 | Abstraction of a hydrogen atom from the 5-position of the furan ring by a bromine radical. | Furan-2-carboxylate, Br• | Resonance-stabilized furan radical, HBr |
| Propagation 2 | Reaction of the furan radical with molecular bromine. | Furan radical, Br₂ | 5-Bromo-furan-2-carboxylate, Br• |
| Termination | Combination of radical species. | Br• + Br• Furan radical + Br• | Br₂ 5-Bromo-furan-2-carboxylate |
Catalytic Cycle Analysis in Transition Metal-Mediated Processes (e.g., Palladium-Catalyzed Reactions)
This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. mdpi.comresearchgate.netnih.gov The generally accepted mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com
Catalytic Cycle for the Suzuki-Miyaura Coupling of this compound:
Transmetalation: In this step, the organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the organoboron compound. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then transfers its organic moiety to the palladium center, displacing the halide. mdpi.comnih.gov
Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated as the final product. This step regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. For reductive elimination to occur, the organic ligands typically need to be in a cis orientation to each other on the palladium center. pearson.comyoutube.com
Table 2: Key Stages in the Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
| Stage | Description | Key Species Involved |
| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of the furan substrate. | This compound, Pd(0) complex, Pd(II) intermediate |
| Transmetalation | Transfer of an organic group from the organoboron reagent to the Pd(II) center. | Pd(II) intermediate, Organoboron reagent, Base |
| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Di-organo-Pd(II) complex, Coupled product, Pd(0) complex |
Theoretical Chemistry Approaches to Reactivity and Selectivity
Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and selectivity of molecules like this compound. Quantum chemical studies and the application of theories such as Frontier Molecular Orbital (FMO) theory offer deep insights into the underlying principles governing its chemical behavior.
Quantum Chemical Studies on Reaction Energetics and Transition States
Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to model reaction pathways and determine the energetics of reactants, intermediates, transition states, and products. nih.govresearchgate.netmdpi.com For the bromination of a furan-2-carboxylate, DFT calculations can be employed to compare the activation energies for the formation of radical intermediates at different positions on the furan ring. Such studies would likely confirm that hydrogen abstraction from the 5-position has a lower activation barrier due to the enhanced stability of the resulting radical, thus explaining the observed regioselectivity.
In the context of palladium-catalyzed coupling reactions, computational studies can elucidate the detailed mechanism of each step in the catalytic cycle. For instance, DFT calculations can model the transition state of the oxidative addition of this compound to a palladium(0) complex, providing insights into the energy barrier of this crucial step. nih.govrsc.org Similarly, the energetics of the transmetalation and reductive elimination steps can be computationally investigated to build a complete energy profile for the entire catalytic cycle.
Table 3: Representative Calculated Relative Energies for Intermediates in the Electrophilic Bromination of Furan
| Intermediate | Relative Energy (kcal/mol) | Number of Resonance Structures |
| Sigma complex (Attack at C2) | 0 (Reference) | 3 |
| Sigma complex (Attack at C3) | > 10 | 2 |
Note: These are representative values based on the general understanding of furan reactivity and are meant for illustrative purposes. Actual values would require specific quantum chemical calculations for this compound. chemicalbook.comquora.com
Frontier Molecular Orbital Theory Applications in Furan and Cyanomethyl Chemistry
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and selectivity of chemical reactions. youtube.comias.ac.inresearchgate.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
Application to Furan Chemistry: In the case of electrophilic substitution on the furan ring, the reaction is typically controlled by the interaction of the furan's HOMO with the electrophile's LUMO. The regioselectivity of the reaction is determined by the location of the largest lobes of the HOMO. For furan and its derivatives, the HOMO has its largest coefficients on the C2 and C5 carbons. chemicalbook.comquora.comresearchgate.net This indicates that these positions are the most nucleophilic and therefore the most susceptible to attack by electrophiles, which is consistent with the observed preference for substitution at the 2- and 5-positions. The presence of the electron-withdrawing carboxylate group at the 2-position deactivates this position and directs electrophilic attack to the 5-position.
Influence of the Cyanomethyl Group: The cyanomethyl group (-CH₂CN) is generally considered to be electron-withdrawing due to the electronegativity of the nitrogen atom and the triple bond. This group, as part of the ester functionality, will influence the electronic properties of the entire molecule. In the context of FMO theory, the electron-withdrawing nature of the cyanomethyl ester at the 2-position will lower the energy of the HOMO of the furan ring, making it less reactive towards electrophiles compared to unsubstituted furan. However, the directing effect for electrophilic attack towards the 5-position remains.
For nucleophilic reactions, the LUMO of this compound would be the key orbital. The electron-withdrawing substituents (bromo and cyanomethyl carboxylate) would lower the energy of the LUMO and increase the magnitude of its coefficients on the ring carbons, making the molecule more susceptible to nucleophilic attack.
Table 4: Frontier Molecular Orbitals and Their Role in the Reactivity of Furan Derivatives
| Molecular Orbital | Role in Reactivity | Preferred Site of Interaction on Furan Ring | Influence of Substituents (e.g., -COOR, -Br) |
| HOMO | Nucleophilicity (reaction with electrophiles) | C2 and C5 positions | Electron-withdrawing groups lower HOMO energy, deactivating the ring but directing to the 5-position. |
| LUMO | Electrophilicity (reaction with nucleophiles) | Ring carbons | Electron-withdrawing groups lower LUMO energy, activating the ring for nucleophilic attack. |
Research Applications and Synthetic Utility of Cyanomethyl 5 Bromofuran 2 Carboxylate
Advanced Building Block for Natural Product Synthesis and Analogues
The furan (B31954) nucleus is a common structural motif in a wide array of biologically active natural products. researchgate.net Consequently, functionalized furans like Cyanomethyl 5-bromofuran-2-carboxylate are valuable starting materials for synthetic chemists. acs.org Their inherent reactivity and potential for diverse chemical transformations make them ideal for constructing complex molecular frameworks. acs.orgresearchgate.net
Synthetic Strategies for Furan-Containing Bioactive Compounds
Furan and its derivatives are recognized as important building blocks for the synthesis of natural and synthetic organic materials. researchgate.net The presence of multiple functional groups on this compound—the bromo group, the ester, and the cyanomethyl group—offers several handles for synthetic manipulation. The bromine atom at the 5-position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings) to introduce aryl, alkyl, or other functionalities, a common strategy in elaborating furan-containing cores. The carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other derivatives. These transformations are fundamental in building the complex side chains often seen in natural products. The furan ring itself, while aromatic, has a lower resonance energy than benzene, allowing it to participate in reactions that involve dearomatization, providing access to a different range of molecular architectures. acs.org
The synthesis of highly functionalized and polysubstituted furans is a key step in the total synthesis of many bioactive compounds. researchgate.net Methodologies that allow for the construction of such systems from readily available starting materials are of high value to synthetic and medicinal chemistry. researchgate.net
Incorporation of the Cyanomethyl Group into Complex Molecular Architectures
The cyanomethyl group (-CH₂CN) is a particularly useful functional group in organic synthesis. It can be considered a synthetic equivalent of a carboxymethyl anion or an aminomethyl group. The nitrile functionality can undergo a variety of transformations; for instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used as an active methylene (B1212753) component in condensation reactions to form new carbon-carbon bonds. organic-chemistry.org
In the context of this compound, the cyanomethyl group provides a reactive site for chain elongation or for the introduction of nitrogen-containing heterocycles. This versatility allows for the strategic incorporation of this fragment into larger, more complex molecules. For example, the reduction of the nitrile to an amine would yield a 5-(2-aminoethyl)furan derivative, a scaffold present in various neurologically active compounds. The development of enzymatic methods for cyanomethylation highlights the growing interest in incorporating this group with high selectivity into complex molecules. chemrxiv.org
Precursor in Medicinal Chemistry for New Chemical Entities
The furan scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities. researchgate.net this compound represents an ideal starting point for the development of new chemical entities by allowing systematic modification of its functional groups to optimize biological activity.
Design and Synthesis of Derivatives for Structure-Activity Relationship Studies (e.g., Analogs of Chikungunya nsP2 Cysteine Protease Inhibitors)
Chikungunya virus (CHIKV) is a mosquito-borne alphavirus for which no approved therapeutics currently exist. nih.govnih.gov The viral non-structural protein 2 (nsP2) contains a cysteine protease domain that is essential for viral replication, making it a prime target for drug discovery. nih.govmdpi.comnih.govresearchgate.netresearchgate.net
This compound can serve as a versatile precursor for generating a library of analogs for structure-activity relationship (SAR) studies targeting the CHIKV nsP2 protease. SAR studies are crucial for optimizing lead compounds into potent drug candidates. nih.govresearchgate.net Starting from this scaffold, medicinal chemists can systematically probe the chemical space around the target.
Modification at the 5-position: The bromine atom can be replaced with a variety of groups using palladium-catalyzed cross-coupling reactions. This allows for the exploration of how different substituents (e.g., aryl, heteroaryl, alkyl groups) affect binding to the protease.
Modification at the 2-position: The cyanomethyl carboxylate can be converted into a range of amides or other functional groups. This is particularly relevant as many protease inhibitors feature an amide backbone that mimics the natural peptide substrate.
Modification of the Cyanomethyl Group: The nitrile can be converted into other functional groups, such as a small heterocycle, which could form specific interactions within the enzyme's active site.
The table below illustrates a hypothetical SAR study based on the this compound scaffold, targeting the CHIKV nsP2 protease.
| Compound | R1 (Modification at C5) | R2 (Modification at C2) | Rationale for Synthesis |
|---|---|---|---|
| Analog A | -Phenyl | -CONH(CH₂)₂Ph | Explore hydrophobic interactions in the S1 pocket of the protease. |
| Analog B | -Pyridyl | -CONH(CH₂)₂Ph | Introduce hydrogen bond acceptors to interact with polar residues. |
| Analog C | -Phenyl | -CONH-cyclopropyl | Introduce conformational rigidity to the side chain. |
| Analog D | -Thienyl | -CONH(CH₂)₂Ph | Evaluate different heteroaromatic systems for improved binding or metabolic stability. |
Intermediates in the Synthesis of Heterocyclic Drugs (e.g., Antimalarial Agents)
Malaria remains a major global health issue, and the emergence of drug-resistant parasite strains necessitates the development of new antimalarial agents. Heterocyclic compounds, including those containing furan and benzofuran (B130515) motifs, have shown promising antiplasmodial activity. nih.gov For instance, derivatives of 2-(nitroheteroarylmethylene)-3(2H)-benzofuranone have been screened for activity against Plasmodium falciparum. nih.gov
This compound can be a key intermediate in the synthesis of more complex heterocyclic systems with potential antimalarial properties. The furan ring can be used as a diene in Diels-Alder reactions to construct bicyclic systems, or it can undergo ring-opening and rearrangement reactions to form other heterocyclic cores like highly functionalized pyrroles. nih.gov The bromo-substituent allows for coupling to other heterocyclic fragments, a common strategy in building hybrid molecules that can act on multiple targets or offer novel mechanisms of action.
Tool in Chemical Biology and Protein Engineering
Beyond its role as a synthetic precursor, the unique combination of functional groups in this compound lends itself to applications in chemical biology and protein engineering. Chemical probes are essential tools for studying biological systems, and this molecule possesses features that could be exploited for such purposes.
The cyanomethyl group, or a derivative thereof, could function as a reactive handle or "warhead" for covalent modification of proteins. For example, fragment-based screening using covalent fragments has successfully identified inhibitors for viral proteases like CHIKV nsP2. nih.govresearchgate.netresearchgate.net The title compound could be incorporated into a fragment library for such screening campaigns.
Furthermore, the bromo- and cyanomethyl groups provide sites for the attachment of reporter tags, such as fluorescent dyes or biotin, via appropriate chemical reactions. This would transform the core scaffold into a chemical probe that could be used for target identification, validation, or imaging applications within cells. While metal-mediated reactions are a prominent tool for protein modification in living cells, the development of diverse bio-orthogonal handles remains a key area of research where versatile molecules like this compound could find new applications. nih.gov
Applications in Chemical Aminoacylation for Non-Canonical Amino Acid Incorporation
The precise control over the composition of proteins is a central goal in chemical biology. The introduction of non-canonical amino acids (ncAAs) into the polypeptide chain allows for the creation of proteins with novel functions, such as enhanced stability, catalytic activity, or the ability to be selectively labeled. A key step in this process is the attachment of the desired ncAA to a transfer RNA (tRNA) molecule, a process known as aminoacylation. While this is typically carried out by enzymes, chemical aminoacylation methods offer a powerful alternative for incorporating a wide range of ncAAs that are not recognized by natural enzymes.
Cyanomethyl esters (CMEs) are effective activating groups for the carboxyl function of amino acids in the chemical aminoacylation of tRNA. beilstein-journals.orgnih.gov The general strategy involves the reaction of an N-protected amino acid cyanomethyl ester with a dinucleotide, such as 5'-phospho-2'-deoxycytidylyl-(3',5')-adenosine (pdCpA). nih.gov This chemically acylated dinucleotide is then enzymatically ligated to a truncated tRNA molecule (a tRNA lacking its 3'-terminal CA dinucleotide) using T4 RNA ligase. beilstein-journals.orgnih.gov This process yields a full-length tRNA charged with the non-canonical amino acid, ready for use in in vitro protein synthesis systems. beilstein-journals.org
In this context, this compound can be envisioned as a precursor to a furan-containing non-canonical amino acid. The cyanomethyl ester group provides the necessary reactivity for the chemical aminoacylation process, while the 5-bromofuran-2-carboxylate moiety represents the side chain of the novel amino acid. The workflow for its potential application is outlined below:
| Step | Description | Key Reagent/Molecule |
| 1. Activation | The carboxyl group of 5-bromofuran-2-carboxylic acid is converted to a cyanomethyl ester, yielding this compound. | Chloroacetonitrile (B46850) |
| 2. Protection | The amino group of a precursor amino acid is protected (e.g., with a 4-pentenoyl group) before activation. | 4-pentenoyl chloride |
| 3. Chemical Acylation | The N-protected furan-based amino acid cyanomethyl ester is reacted with pdCpA. | pdCpA, Anhydrous DMF |
| 4. Ligation | The resulting aminoacyl-pdCpA is ligated to a truncated suppressor tRNA. | T4 RNA Ligase |
| 5. Incorporation | The charged tRNA is used in a cell-free translation system to incorporate the furan-based ncAA into a target protein at a specific site. | Cell-free translation system |
The incorporation of a furan-based amino acid could introduce unique properties into a protein. The furan ring is a versatile heterocyclic scaffold that can participate in various chemical interactions and can serve as a handle for further chemical modification. ijabbr.comijabbr.com The bromine atom on the furan ring could also be exploited in post-translational modifications through cross-coupling reactions, allowing for the attachment of probes or other functional molecules.
Contributions to Materials Science and Polymer Chemistry
Furan-based compounds are gaining significant attention in materials science as sustainable building blocks for polymers. rsc.org Derived from renewable biomass resources, furan derivatives offer an environmentally friendly alternative to petroleum-based monomers. researchgate.net The rigid structure of the furan ring can impart desirable thermal and mechanical properties to polymers. acs.org
This compound serves as a potential precursor for the synthesis of novel furan-derived monomers. The bromine atom is a key functional group that can be readily converted into other functionalities or used directly in polymerization reactions. For example, through cross-coupling reactions such as Suzuki or Sonogashira coupling, the bromo-furan scaffold can be linked to other aromatic or unsaturated groups to create complex monomers for conjugated polymers. researchgate.net
Furthermore, the ester and cyano functionalities could be chemically modified to generate diols, dicarboxylic acids, or diamines, which are common monomers for step-growth polymerization leading to polyesters, polyamides, and polyurethanes. acs.org The furan ring itself can participate in polymerization through Diels-Alder reactions, offering a route to thermally reversible polymers. rsc.org
| Monomer Type | Potential Synthetic Route from this compound | Resulting Polymer Class |
| Diol | Reduction of the ester and cyano groups. | Polyesters, Polyurethanes |
| Dicarboxylic Acid | Hydrolysis of the ester and cyano groups, followed by Suzuki coupling to a diboronic acid. | Polyesters, Polyamides |
| Diamine | Reduction of the cyano group and conversion of the ester to an amino group. | Polyamides, Polyimides |
| Vinyl Monomer | Stille or Suzuki coupling with a vinyl-organotin or vinyl-boronic acid derivative. | Addition Polymers |
The development of such monomers from a bio-based platform chemical like a furan derivative is a key aspect of advancing sustainable polymer chemistry. nih.govcore.ac.uk
The furan scaffold is a valuable component in the design of functional organic materials due to its electron-rich nature and aromaticity. ijabbr.com These properties are beneficial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of furan-based materials through chemical modification makes them attractive for these technologies.
This compound can be a starting point for the synthesis of such functional materials. The bromo-substituent is a convenient handle for introducing various functional groups via cross-coupling reactions, allowing for the systematic modification of the material's electronic and optical properties. researchgate.net For instance, coupling with electron-donating or electron-accepting moieties can be used to control the band gap of the resulting material.
The furan ring's inherent properties, combined with the synthetic versatility offered by the bromine atom and other functional groups in this compound, open up possibilities for creating a range of novel organic materials with tailored functionalities. acs.org
Future Perspectives and Emerging Research Directions
Innovations in Catalytic Activation and Green Synthesis Protocols
The future synthesis of Cyanomethyl 5-bromofuran-2-carboxylate and its derivatives is expected to be heavily influenced by advancements in catalytic activation and the principles of green chemistry. Current research in furan (B31954) chemistry emphasizes the move away from harsh reaction conditions towards more sustainable and efficient catalytic systems. rsc.orgnih.gov
Innovations are anticipated in the C-H functionalization of the furan core, which presents a significant challenge due to the molecule's sensitivity to acids and strong oxidants. nih.gov New catalytic methods are required to modify the furan ring without compromising its structure. The development of catalysts based on non-noble metals like copper, nickel, and cobalt is a key trend, offering a cost-effective alternative to precious metals such as palladium. frontiersin.orgorganic-chemistry.org For instance, copper-mediated annulation reactions have proven effective for creating multisubstituted furans. organic-chemistry.org Future protocols could adapt these catalysts for the direct and selective bromination or carboxylation of furan precursors, minimizing waste and improving atom economy.
Green synthesis protocols will also focus on the reaction medium and energy input. The use of biomass-derived solvents, ionic liquids, or even solvent-free conditions, combined with energy sources like microwave irradiation or mechanochemistry, could drastically reduce the environmental footprint of synthesis. rsc.org For the esterification step to form the cyanomethyl ester, traditional methods often involve carboxylic acid halides and α-hydroxynitriles. google.com Green alternatives could involve direct esterification using novel catalysts that activate the carboxylic acid under milder conditions, avoiding the generation of halide waste.
A summary of emerging catalytic strategies is presented in the table below.
| Catalytic Strategy | Metal/Catalyst Type | Potential Advantage for Furan Synthesis |
| C-H Functionalization | Palladium, Ruthenium, Copper | Direct introduction of functional groups onto the furan ring, reducing the need for pre-functionalized starting materials. nih.gov |
| Cross-Coupling Reactions | Palladium/Copper | Efficient formation of C-C bonds to build complex furan derivatives. nih.govresearchgate.net |
| Annulation Reactions | Copper, Rhodium | Regioselective construction of the furan ring from simpler acyclic precursors. organic-chemistry.org |
| Biomass Conversion | Zeolites, Polyoxometalates | Utilization of renewable feedstocks to produce furan platform chemicals like furfural (B47365) and HMF. frontiersin.orgnih.gov |
Chemoenzymatic and Biocatalytic Approaches to Furan and Cyanomethyl Esters
The integration of biological catalysts into synthetic pathways offers unparalleled selectivity and mild reaction conditions, aligning perfectly with green chemistry objectives. Chemoenzymatic and biocatalytic approaches are poised to revolutionize the synthesis of complex furan derivatives and esters.
For the furan core, enzymes such as oxidases have demonstrated the ability to perform multiple oxidation steps with high specificity. For example, an FAD-dependent oxidase was identified that can convert 5-(hydroxymethyl)furfural (HMF) into furan-2,5-dicarboxylic acid (FDCA) at ambient temperature and pressure. nih.gov Similarly, UbiD family enzymes have been shown to catalyze the carboxylation of 2-furoic acid to yield FDCA, a reaction that proceeds under elevated CO2 levels. acs.org Future research could focus on engineering these or similar enzymes to selectively act on precursors of 5-bromofuran-2-carboxylic acid, potentially enabling direct biocatalytic bromination or carboxylation on the furan ring. Carboxylic acid reductases (CARs) have also shown activity in reducing furan-2-carboxylic acid to the corresponding aldehyde, demonstrating the potential for enzymatic manipulation of functional groups on the furan ring. mdpi.com
The synthesis of the cyanomethyl ester moiety is another area ripe for biocatalytic innovation. Lipases are well-known for their ability to catalyze esterification reactions in non-aqueous media with high efficiency and selectivity. Directed evolution and protein engineering could be employed to develop lipases or esterases that are highly active towards 2-furoic acid derivatives and chloroacetonitrile (B46850) or other cyanomethyl precursors, enabling a green and highly selective route to the final product.
| Enzyme Class | Potential Reaction | Substrate Example | Benefit |
| Oxidases | Selective Oxidation | 5-(hydroxymethyl)furfural (HMF) to Furan-2,5-dicarboxylic acid (FDCA) | High yield under ambient conditions. nih.gov |
| Carboxylases (e.g., UbiD) | Carboxylation | 2-Furoic Acid to Furan-2,5-dicarboxylic acid (FDCA) | CO2 fixation into organic molecules. acs.org |
| Carboxylic Acid Reductases (CAR) | Carboxylic Acid Reduction | Furan-2-carboxylic acid to Furfural | Specific functional group interconversion. mdpi.com |
| Lipases/Esterases | Esterification | 5-Bromofuran-2-carboxylic acid + Cyanomethyl precursor | High selectivity, mild conditions, reduced waste. |
High-Throughput Synthesis and Screening Methodologies for Derivative Libraries
This compound is an ideal scaffold for the creation of chemical libraries for drug discovery and materials science. The bromine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse substituents at the C5 position. nih.gov The cyanomethyl ester group can also be modified or used as a reactive site. This potential for diversification makes the molecule a prime candidate for high-throughput synthesis and screening (HTS). aston.ac.ukthermofisher.com
Future research will likely involve the development of automated, solution-phase, or solid-phase synthesis platforms to rapidly generate large libraries of derivatives. nih.gov By systematically varying the substituent introduced at the bromine position, a vast chemical space can be explored. aston.ac.uk These libraries can then be subjected to HTS against various biological targets, such as kinases, G-protein-coupled receptors (GPCRs), or ion channels, to identify novel bioactive compounds. thermofisher.com The development of focused screening libraries, designed computationally to target specific protein families, can further enhance the efficiency of hit identification. thermofisher.comnih.gov
For example, a combinatorial library could be generated by reacting this compound with a collection of boronic acids via a Suzuki coupling reaction, as illustrated below.
| R-B(OH)₂ (Boronic Acid) | Resulting Substituent at C5 | Potential Application Area |
| Phenylboronic acid | Phenyl | Medicinal Chemistry |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Materials Science (e.g., organic electronics) |
| Thiophene-2-boronic acid | Thiophen-2-yl | Medicinal Chemistry, Polymers |
| Pyridine-3-boronic acid | Pyridin-3-yl | Agrochemicals, Pharmaceuticals |
This approach allows for the rapid generation of thousands of unique compounds from a single core structure, maximizing the potential for discovering novel molecules with desired properties. nih.gov
Expanding the Scope of Applications in Emerging Fields of Chemical Science
The unique combination of functional groups in this compound opens up possibilities for its application in several emerging fields beyond traditional pharmaceuticals and agrochemicals. oled-intermediates.comijsrst.com
In materials science , furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. patsnap.comresearchgate.net The diacid derivative, furan-2,5-dicarboxylic acid (FDCA), is a key monomer for producing polyethylene (B3416737) furanoate (PEF), a bio-based polymer with superior barrier properties compared to PET. researchgate.net Derivatives of this compound could be explored as specialty monomers. The bromine atom allows for post-polymerization modification, enabling the tuning of material properties such as conductivity, thermal stability, or chemical resistance. The cyanomethyl group could also impart specific functionalities.
In medicinal chemistry , the furan nucleus is a well-established scaffold in many drugs. researchgate.netsemanticscholar.org Cyanomethyl esters themselves have been investigated as potential antineoplastic and anti-inflammatory agents. nih.gov The 5-bromo-furan-2-carboxylate core can be considered a "privileged structure" for developing new therapeutic agents. Its derivatives could be screened for a wide range of activities, including antibacterial, antiviral, and anticancer properties. researchgate.netcymitquimica.com The cyanomethyl ester functionality makes the compound a building block for constructing more complex bioactive heterocycles. acs.org
In the field of chemical biology , derivatives could be designed as chemical probes to study biological processes. For example, by incorporating fluorescent or photoreactive groups via coupling at the bromine position, researchers could create tools for imaging or identifying protein targets within a cell.
The continued exploration of this versatile molecule, driven by innovations in catalysis, biocatalysis, and high-throughput methods, is set to unlock a wide range of new applications in diverse areas of chemical science.
Q & A
Q. What are the recommended synthetic routes for Cyanomethyl 5-bromofuran-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: this compound can be synthesized via esterification of 5-bromofuran-2-carboxylic acid with cyanomethyl bromide under basic conditions (e.g., K₂CO₃ or NaH). Alternatively, nucleophilic substitution of methyl 5-bromofuran-2-carboxylate (CAS 2527-99-3) with cyanomethyl iodide in polar aprotic solvents (e.g., DMF) may yield the target compound . Optimization involves:
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR:
- IR: Strong bands at ~1740 cm⁻¹ (C=O), ~2250 cm⁻¹ (C≡N) .
- LC-MS: Confirm molecular ion [M+H]+ at m/z 260 and fragmentation patterns (e.g., loss of CO₂ or Br) .
Advanced Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Density Functional Theory (DFT) simulations can model:
- Electrophilicity: The electron-withdrawing cyanomethyl and bromine groups activate the furan ring for Suzuki-Miyaura coupling. Calculate Fukui indices to identify reactive sites (C-5 bromine as primary leaving group) .
- Transition States: Simulate Pd-catalyzed coupling with aryl boronic acids (bond dissociation energies: C-Br ~65 kcal/mol). Compare with experimental outcomes (e.g., achieved >70% yield with methyl analogs) .
- Solvent Effects: Polar solvents (e.g., DMSO) stabilize charge separation in intermediates .
Q. What strategies resolve contradictions in regioselectivity during nucleophilic substitutions of this compound?
Methodological Answer: Conflicting regioselectivity (C-5 vs. C-3 substitution) arises due to:
Q. How do the bromine and cyanomethyl groups influence the furan ring’s electronic properties?
Methodological Answer:
- Hammett Parameters: Bromine (σₚ⁺ = +0.26) and cyanomethyl (σₚ⁺ = +0.66) are electron-withdrawing, lowering the ring’s electron density.
- DFT Analysis: NBO charges show C-5 is δ⁺ (susceptible to nucleophilic attack), while C-2 (ester) is δ⁻. UV-Vis spectra (λmax ~270 nm) correlate with conjugation disruption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
